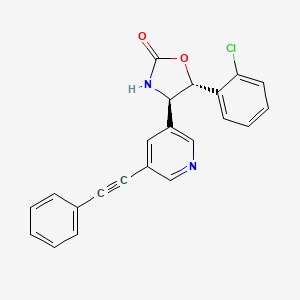

(S,S)-BMS-984923

Description

Properties

IUPAC Name |

(4R,5R)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYVUQJOKDFLAL-NHCUHLMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)[C@@H]3[C@H](OC(=O)N3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375752-78-5 | |

| Record name | BMS-984923 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375752785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-984923 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1803DK5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S,S)-BMS-984923: A Technical Guide to a Novel mGluR5 Silent Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S,S)-BMS-984923, focusing on its chemical identity, mechanism of action, and preclinical data. The information is tailored for professionals in pharmaceutical research and development, offering detailed experimental methodologies and structured data for scientific evaluation.

Chemical Identity

This compound is the less active enantiomer of the potent and selective mGluR5 silent allosteric modulator, BMS-984923. The active stereoisomer, with the (4R,5R) configuration, is the primary focus of therapeutic research.

| Identifier | Value |

| IUPAC Name | (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one |

| CAS Number | 1375755-46-6 (for (4R,5R)-BMS-984923)[1] |

| (S,S)-enantiomer CAS | 1375752-77-4 |

| Molecular Formula | C₂₂H₁₅ClN₂O₂ |

| Molecular Weight | 374.82 g/mol [1] |

Mechanism of Action: A Silent Allosteric Modulator

BMS-984923 is a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). Unlike conventional antagonists or negative allosteric modulators (NAMs), SAMs bind to an allosteric site on the receptor without affecting the physiological signaling initiated by the endogenous ligand, glutamate.[2][3]

In the context of Alzheimer's disease, the pathological effects of amyloid-β oligomers (Aβo) are mediated through a complex formed between cellular prion protein (PrPC) and mGluR5. The binding of Aβo to PrPC triggers a conformational change in mGluR5, leading to aberrant downstream signaling, synaptotoxicity, and cognitive decline.[2]

BMS-984923 selectively disrupts the interaction between the Aβo-PrPC complex and mGluR5, thereby inhibiting this pathological cascade while preserving the normal physiological function of mGluR5 in glutamate signaling.[2][4] This targeted mechanism offers a promising therapeutic window, potentially avoiding the side effects associated with global mGluR5 inhibition.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of BMS-984923 in the context of Alzheimer's disease pathology.

References

An In-depth Technical Guide to the Discovery and Development of the BMS-984923 Series

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-984923 (also known as ALX-001) is a first-in-class, orally bioavailable, small molecule that acts as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Originally identified by Bristol Myers Squibb during a program aimed at developing mGluR5 positive allosteric modulators (PAMs) for schizophrenia, its unique pharmacological profile led to its repositioning for the treatment of neurodegenerative diseases.[3][4][5] Allyx Therapeutics is now leading its clinical development for Alzheimer's disease and Parkinson's disease.[1][3]

This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and ongoing clinical development of BMS-984923. It is intended for researchers and drug development professionals interested in the scientific foundation and therapeutic potential of this novel compound.

Discovery and Medicinal Chemistry

The discovery of BMS-984923 arose from a medicinal chemistry effort focused on an oxazolidinone-based chemotype for mGluR5 modulation.[3] The program initially sought to identify PAMs for the treatment of schizophrenia.[3] Through systematic structure-activity relationship (SAR) studies, it was discovered that specific modifications to the oxazolidinone core could predictably alter the pharmacological profile of the analogs, yielding compounds with a wide spectrum of functional activities, from PAMs to silent allosteric modulators (SAMs) and negative allosteric modulators (NAMs).[3]

The identification of potent SAMs, such as BMS-984923, was a significant breakthrough.[3] These compounds were found to bind with high affinity to mGluR5 without altering its basal activity or its response to glutamate, a key differentiator from PAMs and NAMs.[4] This unique property allowed for the interrogation of mechanism-based liabilities associated with mGluR5 activation, ultimately leading to the selection of BMS-984923 for its potential to selectively target pathological signaling pathways in neurodegenerative diseases.[3]

Table 1: Physicochemical and Binding Properties of BMS-984923

| Property | Value | Reference |

| Chemical Name | (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one | [6][7] |

| Molecular Formula | C22H15ClN2O2 | [1][7] |

| Molecular Weight | 374.8 g/mol | [1] |

| Binding Affinity (Ki) | 0.6 nM | [2][4] |

Mechanism of Action

BMS-984923 exerts its therapeutic effect through a novel mechanism that uncouples the pathological signaling of amyloid-beta oligomers (Aβo) from the normal physiological function of mGluR5.[1][4] In Alzheimer's disease, soluble Aβo are believed to be a primary neurotoxic species, initiating a cascade of events that leads to synaptic dysfunction and cognitive decline.[8]

The proposed signaling pathway is as follows:

-

Aβo bind to the cellular prion protein (PrPc) on the neuronal surface.[1][8]

-

The Aβo/PrPc complex then interacts with mGluR5, leading to the aberrant activation of intracellular signaling pathways.[1][8]

-

This pathological signaling, which includes the activation of Pyk2, CaMKII, and eEF2, results in synaptic damage and loss.[1][8]

BMS-984923, as a silent allosteric modulator, binds to mGluR5 at a site distinct from the glutamate binding site.[1][4] This binding is thought to induce a conformational change in the receptor that prevents its interaction with the Aβo/PrPc complex.[8] Crucially, this allosteric modulation does not affect the ability of mGluR5 to respond to its natural ligand, glutamate.[1][4] This selective inhibition of the pathological cascade while preserving normal synaptic function is a key advantage of BMS-984923.

Preclinical Development

The preclinical efficacy of BMS-984923 has been demonstrated in various in vitro and in vivo models of Alzheimer's disease.

In Vitro Studies

In vitro experiments have shown that BMS-984923 can effectively reduce the interaction between PrPc and mGluR5 in the presence of Aβo.[8] Furthermore, in hippocampal slice preparations, BMS-984923 was able to prevent the Aβo-induced reduction in long-term potentiation (LTP), a cellular correlate of learning and memory, without affecting basal glutamate signaling.[8]

In Vivo Studies in Animal Models

Studies in transgenic mouse models of Alzheimer's disease, such as the APPswe/PS1ΔE9 strain, have provided strong evidence for the in vivo efficacy of BMS-984923.[1][4]

-

Cognitive Improvement: Four weeks of treatment with BMS-984923 rescued memory deficits in aged APP/PS1 mice, as assessed by multiple cognitive tests.[4][8]

-

Synapse Restoration: Treatment with BMS-984923 led to a significant restoration of synaptic density, measured by the presynaptic marker SV2A and the postsynaptic marker PSD95, to levels comparable to wild-type mice.[1]

-

Reversal of Pathological Signaling: The compound prevented the aberrant activation of downstream signaling molecules, including Pyk2, CaMKII, and eEF2.[1][8]

-

Reduction of Tau Pathology: In a triple transgenic mouse model of Alzheimer's, a four-week treatment with BMS-984923 reduced the levels of soluble and insoluble phosphorylated tau.[8]

Importantly, these therapeutic effects were observed without any significant alteration in amyloid plaque load, astrogliosis, or microgliosis, supporting the hypothesis that BMS-984923 acts by protecting synapses from the toxic effects of soluble Aβo.[1][8]

Table 2: Preclinical Pharmacokinetics and Efficacy of BMS-984923 in Mice

| Parameter | Value | Species/Model | Reference |

| Oral Bioavailability | 50-90% | Mice | [1] |

| Brain Penetration | Brain concentrations as high as plasma concentrations | Mice | [1][8] |

| Half-life | 3 hours | Mice | [8] |

| Efficacious Dose (Cognitive Rescue) | 3.75 mg/kg bid | APP/PS1 mice | [8] |

| Efficacious Dose (Tau Reduction) | 7.5 mg/kg/day | 3xTg-AD mice | [8] |

Clinical Development

BMS-984923, now designated ALX-001, is currently in Phase 1 clinical development.[3] The clinical program is designed to assess the safety, tolerability, pharmacokinetics, and target engagement of the compound in healthy volunteers and in patients with Alzheimer's disease and Parkinson's disease.

Table 3: Overview of Ongoing Clinical Trials for BMS-984923 (ALX-001)

| Clinical Trial Identifier | Phase | Population | Status | Doses Being Tested |

| NCT05804383 | 1b | Healthy Older Adults and Patients with Alzheimer's Disease | Recruiting | 50 mg, 100 mg, 150 mg (twice daily) |

| NCT06309147 | 1 | Patients with Parkinson's Disease | Recruiting | 50 mg, 100 mg (twice daily) |

| NCT06632990 | 1 | Healthy Adult Participants | Active, not recruiting | Not specified |

A completed Phase 1a single ascending dose study in healthy older adults (NCT04805983) demonstrated that BMS-984923 was safe and well-tolerated at single doses up to 200 mg, with no serious adverse events reported.[1][9] All treatment-emergent adverse events were mild to moderate in intensity.[9] This study also utilized positron emission tomography (PET) imaging with [18F]FPEB to quantify brain mGluR5 receptor occupancy.[3]

Table 4: Receptor Occupancy Data from Phase 1a Study (NCT04805983)

| Parameter | Value |

| IC50 (Plasma Concentration for 50% Receptor Occupancy) | 33.9 ng/mL |

| IC80 (Plasma Concentration for 80% Receptor Occupancy) | 135.7 ng/mL |

These data are crucial as they establish a clear relationship between plasma drug concentration and target engagement in the brain, which will inform dose selection for future efficacy trials.[9][10] Preclinical studies have indicated that 80% receptor occupancy is associated with the rescue of cognitive deficits in mouse models, suggesting that the doses being tested in current trials are therapeutically relevant.[10]

Experimental Protocols

In Vivo Efficacy Study in APPswe/PS1ΔE9 Mice

-

Animal Model: Aged APPswe/PS1ΔE9 transgenic mice and wild-type littermates.

-

Treatment: BMS-984923 was administered orally at a dose of 3.75 mg/kg twice daily for 4 weeks.[8]

-

Behavioral Testing: Cognitive function was assessed using a battery of tests, such as the Morris water maze or contextual fear conditioning.

-

Immunohistochemistry: Following the treatment period, brain tissue was collected and sectioned. Synaptic density was quantified by staining for presynaptic (SV2A) and postsynaptic (PSD95) markers.[1][8]

-

Biochemical Analysis: Brain homogenates were analyzed by Western blot to measure the levels of activated signaling proteins (e.g., phospho-Pyk2, phospho-CaMKII, phospho-eEF2) and amyloid plaques.[1][8]

Receptor Occupancy Study in Humans

-

Study Design: Open-label, single ascending dose study in healthy older adults (50-80 years old).[9]

-

Drug Administration: Single oral doses of BMS-984923 were administered to cohorts of participants.[9]

-

PET Imaging: Brain mGluR5 receptor occupancy was measured using the radioligand [18F]FPEB at baseline and at specified time points after drug administration.

-

Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentration of BMS-984923.

-

Modeling: A pharmacokinetic-pharmacodynamic model was used to establish the relationship between plasma drug concentration and brain receptor occupancy, allowing for the calculation of IC50 and IC80 values.[9]

Conclusion

The BMS-984923 series represents a novel therapeutic approach for neurodegenerative disorders, characterized by a unique mechanism of action that selectively targets pathological signaling while preserving normal neuronal function. The preclinical data are robust, demonstrating cognitive and synaptic rescue in animal models of Alzheimer's disease. The ongoing clinical trials will be critical in translating these promising preclinical findings to human patients. The ability to quantify target engagement in the brain via PET imaging is a significant advantage for the clinical development of this compound, enabling informed dose selection and a clearer path toward demonstrating clinical efficacy.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental drug reverses synaptic loss in mouse models of Alzheimer’s | Yale News [news.yale.edu]

- 6. alzforum.org [alzforum.org]

- 7. medkoo.com [medkoo.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. allyxthera.com [allyxthera.com]

- 10. neurologylive.com [neurologylive.com]

An In-depth Technical Guide to (S,S)-BMS-984923 (ALX-001): A Novel Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923, also known as ALX-001, is a first-in-class, orally bioavailable small molecule that acts as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Originally developed by Bristol Myers Squibb for schizophrenia, its potential as a disease-modifying therapy for neurodegenerative disorders such as Alzheimer's and Parkinson's disease is now being explored by Allyx Therapeutics, which has licensed the compound.[3][4][5] This technical guide provides a comprehensive overview of the patent information, scientific literature, and key experimental data related to this compound.

Mechanism of Action

This compound uniquely modulates mGluR5 by selectively blocking the pathological signaling cascade induced by amyloid-beta oligomers (Aβo) without affecting the physiological signaling of glutamate, which is essential for normal cognitive function.[1][2][3] In Alzheimer's disease pathology, soluble Aβo are thought to bind to the cellular prion protein (PrPC), which then forms a complex with mGluR5.[6][7] This pathological interaction triggers a downstream signaling cascade involving the activation of Fyn kinase, Pyk2, and CaMKII, leading to synaptic dysfunction, synapse loss, and tau hyperphosphorylation.[7]

This compound binds to an allosteric site on mGluR5, stabilizing a conformation that prevents its interaction with the Aβo-PrPC complex.[7] This targeted action preserves normal glutamate-mediated mGluR5 activity, thus avoiding the potential on-target toxicity associated with negative allosteric modulators (NAMs) that broadly inhibit receptor function.[2] Preclinical studies have demonstrated that this selective inhibition of the pathological pathway rescues memory deficits, restores synaptic density, and reduces tau pathology in mouse models of Alzheimer's disease.[3][6]

Patent Information

This compound was originally developed and patented by Bristol Myers Squibb.[3][4] Subsequently, Allyx Therapeutics obtained an exclusive worldwide license from Bristol Myers Squibb and Yale University to develop and commercialize the compound for neurodegenerative diseases.[2][4][5] The intellectual property portfolio is described as extensive, covering the novel composition of matter. While specific patent numbers are not publicly disclosed in all contexts, the licensing agreements ensure Allyx Therapeutics' exclusive rights to its development.

Quantitative Data

The following tables summarize the key quantitative data for this compound gathered from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species | Assay | Reference |

| Ki | 0.6 nM | Human | Competitive antagonism of MPEPy binding | [6][8] |

| hERG IC50 | 1.14 µM | Human | GLP cell culture assay | [4] |

| CYP Inhibition IC50s | Well above efficacious drug concentrations | - | - | [4] |

Table 2: Preclinical Pharmacokinetics

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Bioavailability | 50-90% | Mouse | Oral | [4] |

| Half-life | 3 hours | Mouse | Oral | [7] |

| Brain Penetration | Brain concentrations nearly as high as plasma | Mouse | Oral | [6][7] |

| Brain to Plasma Ratio | 0.959 at 0.25 hours to 1.9 at 4 hours | Mouse | - | [4] |

| Plasma Concentration | >2 µM at 10 hours (at 7.5 or 15 mg/kg) | Mouse | Oral | [4][6] |

Table 3: Preclinical Efficacy in Alzheimer's Disease Models

| Animal Model | Treatment Dose & Duration | Key Findings | Reference |

| APP/PS1 Mice | 3.75 mg/kg, twice daily, for 4 weeks | Improved cognitive performance; increased synaptic density (SV2A and PSD95); prevented activation of Pyk2, CaMKII, and eEF2. No effect on amyloid plaque load or gliosis. | [7] |

| Triple Transgenic Mice | 7.5 mg/kg/day for 4 weeks | Reduced levels of soluble and insoluble phosphorylated tau. | [7] |

Table 4: Clinical Trial Information

| Phase | Study Identifier | Population | Doses Tested | Key Findings | Reference |

| Phase 1a (Single Ascending Dose) | NCT04805983 | Healthy older adults (50-80 years) | Single oral doses up to 200 mg | Safe and well-tolerated; no serious adverse events. Plasma exposure increased linearly with dose. | [4] |

| Phase 1b (Multiple Ascending Dose) | NCT05804383 | Healthy older adults and patients with early Alzheimer's Disease | 50, 100, and 150 mg, twice daily, for up to 28 days | Ongoing to assess safety and tolerability. | [4] |

| Phase 1 | NCT06309147 | Patients with Parkinson's Disease | 50 or 100 mg, twice daily, for 28 days | Ongoing to assess safety. | [4] |

Table 5: Clinical Receptor Occupancy

| Parameter | Plasma Concentration | Receptor Occupancy | Study | Reference |

| IC50 | 33.9 ng/mL | 50% | Phase 1a | |

| IC80 | 135.7 ng/mL | 80% | Phase 1a |

Experimental Protocols

In Vitro Calcium Mobilization Assay (FLIPR)

This protocol describes a functional assay to assess the effect of this compound on glutamate-induced calcium mobilization in cells expressing mGluR5.

-

Cell Line: HEK293T cells stably expressing human mGluR5.

-

Materials:

-

DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate

-

Poly-D-lysine-coated 96-well black-walled, clear-bottom plates

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Probenecid

-

Assay Buffer (Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)

-

Glutamate or DHPG ((S)-3,5-Dihydroxyphenylglycine)

-

This compound and other test compounds

-

Fluorometric Imaging Plate Reader (FLIPR) or FlexStation

-

-

Procedure:

-

Cell Plating: Plate HEK293-mGluR5 cells at a density of 6 x 10⁴ cells per well and incubate overnight at 37°C in 5% CO₂.

-

Dye Loading:

-

Remove the culture medium.

-

Add 100 µL of loading buffer containing Fluo-4 AM and probenecid to each well.

-

Incubate for 45-60 minutes at 37°C in 5% CO₂.

-

-

Compound Addition and Signal Reading:

-

Place the plate in the FLIPR instrument.

-

Add this compound or vehicle at various concentrations and incubate for a specified period (e.g., 20 minutes).[6]

-

Record baseline fluorescence for 16-18 seconds.[6]

-

Add a specific concentration of glutamate or DHPG (e.g., 50 µM) to stimulate the receptor.[6]

-

Continuously record the change in intracellular calcium concentration as a change in fluorescence.

-

-

-

Data Analysis: The change in fluorescence intensity over time is measured. For a silent allosteric modulator like this compound, no change in the glutamate-induced calcium signal is expected compared to vehicle control. In contrast, a negative allosteric modulator would inhibit this signal.

Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines the procedure to assess the neuroprotective effect of this compound against Aβo-induced LTP impairment.

-

Tissue Preparation:

-

Prepare transverse hippocampal slices (350-400 µm thick) from adult mice.

-

Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF: in mM, 124 NaCl, 2 KCl, 2 MgSO₄, 1.25 NaH₂PO₄, 2.5 CaCl₂, 26 NaHCO₃, 10 D-glucose) for at least 90 minutes.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Experimental Procedure:

-

Baseline Recording: Record stable baseline fEPSPs for at least 30 minutes by delivering test stimuli at a low frequency (e.g., 0.05 Hz).

-

Treatment: Perfuse the slice with aCSF containing Aβo (e.g., 200 nM) with or without this compound for a specified duration (e.g., 20 minutes).[9]

-

LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 3 trains of 10 bursts at 5 Hz, with each burst containing 5 pulses at 100 Hz, trains separated by 15 seconds).[9]

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes to measure the potentiation of the synaptic response.

-

-

Data Analysis: The slope of the fEPSP is measured and normalized to the baseline. Successful LTP is observed as a sustained increase in the fEPSP slope. The ability of this compound to prevent the Aβo-induced deficit in LTP is quantified.

In Vivo Receptor Occupancy using PET Imaging

This protocol describes the use of Positron Emission Tomography (PET) with the radiotracer [¹⁸F]FPEB to measure the in vivo occupancy of mGluR5 by this compound.

-

Radiotracer: [¹⁸F]FPEB, a selective mGluR5 antagonist radioligand.

-

Subjects: Healthy human volunteers or preclinical animal models (monkeys, mice).

-

Procedure:

-

Baseline Scan:

-

Administer a bolus injection of [¹⁸F]FPEB.

-

Acquire dynamic PET scans over a specified duration (e.g., 120 minutes) to measure the baseline distribution and binding of the radiotracer in the brain.

-

Collect arterial blood samples to measure the radiotracer concentration in plasma and its metabolites.

-

-

Drug Administration: Administer a single oral dose of this compound.

-

Post-Dose Scan: After a specific time post-dose (e.g., 4 and 24 hours), perform a second [¹⁸F]FPEB PET scan to measure the displacement of the radiotracer by this compound.

-

-

Data Analysis:

-

The distribution volume (Vₜ) of [¹⁸F]FPEB is calculated for various brain regions using kinetic modeling of the PET data and the plasma input function.

-

Receptor occupancy (RO) is calculated as the percentage reduction in the specific binding of [¹⁸F]FPEB after drug administration compared to the baseline scan.

-

The relationship between plasma concentrations of this compound and receptor occupancy is modeled to determine the IC₅₀ and IC₈₀ values.

-

Signaling Pathways and Experimental Workflows

Caption: Aβo/PrPC/mGluR5 signaling pathway and the inhibitory action of this compound.

Caption: Generalized experimental workflow for the development of a CNS drug like this compound.

References

- 1. [PDF] 18F-FPEB, a PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors: A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry | Semantic Scholar [semanticscholar.org]

- 2. allyxthera.com [allyxthera.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Allyx Therapeutics Announces License For The Treatment of Cognitive Deficits in Neurodegenerative Disorders From Bristol Myers Squibb And Yale | Yale Ventures [ventures.yale.edu]

- 6. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

(S,S)-BMS-984923 mechanism of inaction at mGluR5

An In-depth Technical Guide on the Mechanism of Inaction of (S,S)-BMS-984923 at mGluR5

Executive Summary

Metabotropic glutamate receptor 5 (mGluR5) is a critical G protein-coupled receptor (GPCR) involved in synaptic plasticity and neuronal signaling. Its dysregulation is implicated in various neurological disorders, including Alzheimer's disease (AD). In the context of AD, mGluR5 acts as a scaffold protein, mediating the neurotoxic signaling of amyloid-beta oligomers (Aβo) via the cellular prion protein (PrPC). BMS-984923 (also known as ALX-001) has been identified as a potent silent allosteric modulator (SAM) of mGluR5. It selectively blocks the pathological Aβo/PrPC signaling without affecting physiological glutamate transmission.[1][2] This targeted action presents a promising therapeutic window. Stereochemistry is paramount to its activity, as its enantiomer, this compound, is substantially less active. This guide details the mechanism of inaction of this compound, focusing on the stereospecific requirements of the mGluR5 allosteric binding site, supported by quantitative data and detailed experimental methodologies.

The Dual Role of mGluR5 in Physiology and Alzheimer's Disease

Physiological Signaling

mGluR5 is a Class C GPCR predominantly located on postsynaptic neurons in brain regions associated with learning and memory, such as the hippocampus and cortex.[3] As a Gq-coupled receptor, its activation by the endogenous ligand glutamate initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium [Ca2+] levels.[3][4] This pathway is fundamental for modulating synaptic plasticity.

Pathological Signaling in Alzheimer's Disease

In Alzheimer's disease, mGluR5 participates in a pathological signaling cascade initiated by soluble Aβ oligomers.[5] Aβ oligomers bind to the cellular prion protein (PrPC) on the neuronal surface.[1][6] This Aβo-PrPC complex then interacts with mGluR5, which acts as a receptor scaffold, transducing a neurotoxic signal intracellularly.[6][7] This pathological activation, which occurs independently of glutamate, leads to the activation of kinases such as Pyk2 and CaMKII, resulting in synaptic dysfunction, synapse loss, and cognitive deficits characteristic of AD.[1][6][8]

BMS-984923: A Silent Allosteric Modulator (SAM)

BMS-984923 is classified as a silent allosteric modulator (SAM). Unlike negative allosteric modulators (NAMs) which inhibit glutamate signaling, a SAM binds to an allosteric site on the receptor without altering the receptor's response to its endogenous ligand, glutamate.[7] The therapeutic innovation of BMS-984923 lies in its ability to specifically disrupt the interaction between the Aβo-PrPC complex and mGluR5.[7] By stabilizing a conformation of mGluR5 that is unreceptive to PrPC, it effectively decouples the receptor from the upstream pathological trigger, thereby preserving synaptic function without the side effects associated with NAMs.[1][2]

Mechanism of Inaction: The Stereochemical Basis of this compound's Low Potency

The "inaction" of this compound is a direct result of its significantly reduced potency at the mGluR5 receptor compared to its active enantiomer.[9] Allosteric binding pockets on GPCRs are highly structured, three-dimensional spaces. The precise orientation of a ligand's functional groups is critical for establishing the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) required for high-affinity binding.

The active enantiomer of BMS-984923 achieves a high binding affinity (Ki = 0.6 nM) due to its stereochemistry being perfectly complementary to the mGluR5 allosteric site.[10][7] In contrast, the (S,S) configuration of the chiral centers in this compound results in a molecular geometry that fits poorly within this pocket. This steric hindrance prevents the optimal alignment of its functional groups, leading to a dramatic loss of binding affinity and, consequently, a much weaker effect on the receptor, as evidenced by an EC50 value greater than 1 µM.[9] This difference of over three orders of magnitude in potency renders the (S,S)-enantiomer effectively inactive at therapeutically relevant concentrations.

Quantitative Data

The following tables summarize the key quantitative parameters for BMS-984923 and its (S,S)-enantiomer, highlighting the profound impact of stereochemistry on biological activity.

Table 1: In Vitro Potency and Binding Affinity

| Compound | Target | Assay Type | Potency / Affinity | Reference |

|---|---|---|---|---|

| BMS-984923 | mGluR5 | Radioligand Binding (Ki) | 0.6 nM | [10][7] |

| this compound | mGluR5 | Functional Assay (EC50) | > 1 µM (>1000 nM) |[9] |

Table 2: Pharmacokinetic and In Vivo Receptor Occupancy Data for BMS-984923

| Parameter | Species | Dose | Value | Reference |

|---|---|---|---|---|

| Oral Bioavailability | Mouse | 7.5 or 15 mg/kg | 50-90% | [6][7] |

| Brain Penetration | Mouse | 7.5 mg/kg (oral) | Brain conc. ≈ Plasma conc. | [6][7] |

| Receptor Occupancy | Mouse | 7.5 mg/kg (oral) | ~98% | [6] |

| Receptor Occupancy | Monkey | 1.0 mg/kg (IV) | ~94.4% | [6] |

| Therapeutic Occupancy | Human | - | 80% occupancy at 136 ng/mL plasma conc. |[11] |

Key Experimental Methodologies

The characterization of BMS-984923 and its enantiomers relies on specific in vitro and in vivo assays.

Radioligand Binding Assay (for Ki Determination)

-

Objective: To determine the binding affinity of a test compound for the mGluR5 receptor.

-

Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing mGluR5 (e.g., HEK293 cells) or from rat brain tissue.[3]

-

Incubation: The membranes are incubated with a radiolabeled mGluR5 NAM, such as [3H]MPEP, at a fixed concentration.

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., BMS-984923) are added to the incubation mixture to compete with the radioligand for binding to the allosteric site.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The data are fitted to a one-site competition model to calculate the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay (for Functional Activity)

-

Objective: To measure the functional effect of a compound on mGluR5 signaling.

-

Protocol:

-

Cell Culture: HEK293T cells overexpressing mGluR5 are cultured and plated.[7]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Application: Cells are pre-incubated with the test compound (e.g., BMS-984923, MTEP, or vehicle).

-

Agonist Stimulation: Cells are then stimulated with an mGluR5 agonist, such as glutamate or DHPG.[7]

-

Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader or microscope.

-

Analysis: The response in the presence of the test compound is compared to the control response. For a SAM, no change in the agonist-induced signal is expected. For a NAM, a dose-dependent inhibition of the signal is observed. For this compound, a significantly attenuated or absent effect compared to the active enantiomer would confirm its inaction.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Canonical mGluR5 signaling pathway initiated by glutamate.

Caption: Pathological signaling cascade in AD involving Aβo, PrPC, and mGluR5.

Caption: Logical diagram comparing the binding and effect of the active vs. inactive enantiomers.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The case of BMS-984923 and its (S,S)-enantiomer provides a stark illustration of the principle of stereoselectivity in pharmacology. The profound difference in potency—over 1000-fold—stems directly from the specific three-dimensional architecture of the mGluR5 allosteric binding site, which can only accommodate one enantiomer with high affinity. This compound is rendered inactive not by a different mechanism, but by its inability to effectively engage the molecular target. This underscores the critical importance of stereochemical considerations in the design and development of highly selective and potent allosteric modulators for complex targets like GPCRs. The success of the active BMS-984923 enantiomer as a SAM that selectively targets pathological signaling highlights a sophisticated and promising avenue for therapeutic intervention in neurodegenerative diseases.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. allyxthera.com [allyxthera.com]

- 3. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of mGluR5/PI3K-AKT Pathway Alleviates Alzheimer's Disease-Like Pathology Through the Activation of Autophagy in 5XFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silent Allosteric Modulation of mGluR5 for Safe and Effective Therapy of Alzheimer's Disease - Stephen Strittmatter [grantome.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. neurologylive.com [neurologylive.com]

Physicochemical Properties of (S,S)-BMS-984923: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization, and its mechanism of action within relevant signaling pathways.

Core Physicochemical and Pharmacological Data

The following tables summarize the key physicochemical and pharmacological parameters of this compound.

| Identifier | Value |

| IUPAC Name | (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one |

| CAS Number | 1375752-78-5 |

| Chemical Formula | C22H15ClN2O2 |

| Molecular Weight | 374.82 g/mol |

| Appearance | Solid powder |

| Property | Value/Information |

| Solubility | Soluble in DMSO. For in vivo studies, it has been formulated as a suspension in a vehicle containing DMSO, PEG300, Tween-80, and saline. |

| pKa | Data not available in public literature. |

| LogP | Data not available in public literature. |

| Binding Affinity (Ki) | 0.6 nM for mGluR5[2] |

| Bioavailability | Good oral bioavailability (50-90% in mice)[1] |

| Blood-Brain Barrier | Penetrant[1] |

| Half-life | ~3 hours in animals |

Mechanism of Action and Signaling Pathway

This compound acts as a silent allosteric modulator of mGluR5. In pathological conditions such as Alzheimer's disease, amyloid-beta oligomers (Aβo) bind to the cellular prion protein (PrPc), which then forms a complex with mGluR5. This complex initiates a signaling cascade that leads to synaptic dysfunction. This compound selectively disrupts the interaction between the Aβo-PrPc complex and mGluR5, thereby inhibiting the downstream pathological signaling. A key feature of this compound is that it does not interfere with the normal physiological signaling of mGluR5 that is initiated by glutamate.

Below is a diagram illustrating the signaling pathway affected by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for mGluR5.

1. Materials and Reagents:

-

HEK293 cells stably expressing human mGluR5.

-

Cell culture medium and supplements.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [3H]-MPEP (a known mGluR5 negative allosteric modulator).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

2. Procedure:

-

Membrane Preparation:

-

Harvest HEK293-mGluR5 cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of [3H]-MPEP (typically at or below its Kd value).

-

Add varying concentrations of this compound to the wells.

-

For determining total binding, add only the radioligand. For non-specific binding, add the radioligand and a high concentration of unlabeled MPEP.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

The Stereochemistry of BMS-984923: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and related pharmacological aspects of BMS-984923, a novel therapeutic agent under investigation for neurodegenerative diseases.

Core Compound Information

BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Its chemical formula is C₂₂H₁₅ClN₂O₂. The specific stereoisomer with therapeutic activity is (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one . This defined stereochemistry is crucial for its biological function.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of BMS-984923

| Property | Value | Reference |

| IUPAC Name | (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one | MedKoo |

| Molecular Formula | C₂₂H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 374.82 g/mol | [1] |

| Binding Affinity (Ki) | 0.6 nM (for mGluR5) | [2] |

| Receptor Occupancy IC₅₀ | 33.9 ng/mL | [3] |

| Receptor Occupancy IC₈₀ | 135.7 ng/mL | [3] |

Table 2: Preclinical Pharmacokinetic Parameters of BMS-984923 (in mice)

| Parameter | Value | Reference |

| Oral Bioavailability | Good | [4] |

| Blood-Brain Barrier Penetration | Penetrant | [4] |

| Half-life | ~3 hours | [1] |

| Plasma Concentration | > 2 µM at 10 hours (at 7.5 or 15 mg/kg oral dose) | [4] |

| Brain Concentration | Nearly as high as plasma concentration (at 3 hours post 7.5 mg/kg oral dose) | [4] |

Table 3: Overview of Clinical Trials for BMS-984923

| Phase | Condition(s) | Doses Investigated | Status (as of late 2025) | Reference |

| Phase 1 | Healthy Older Adults & Alzheimer's Disease | Single ascending doses up to 200 mg; Multiple ascending doses of 50, 100, and 150 mg twice daily | Ongoing | [1][5] |

| Phase 1 | Parkinson's Disease | 50 mg and 100 mg twice daily for 28 days | Ongoing | [5] |

Experimental Protocols

Stereoselective Synthesis of (4R,5R)-BMS-984923

The stereoselective synthesis of BMS-984923 has been reported by Huang et al. (2016) in Bioorganic & Medicinal Chemistry Letters. While the full experimental details from the primary literature are not publicly available within the scope of this search, the general approach for the synthesis of chiral oxazolidinones often involves the use of chiral auxiliaries or stereoselective reactions. A plausible synthetic route, based on common organic chemistry principles for this class of compounds, would likely involve a multi-step process culminating in the formation of the oxazolidinone ring with the desired stereochemistry.

Reference for Detailed Synthesis:

-

Huang, H., Degnan, A. P., Balakrishnan, A., Easton, A., Gulianello, M., Huang, Y., ... & Macor, J. E. (2016). Oxazolidinone-based allosteric modulators of mGluR5: Defining molecular switches to create a pharmacological tool box. Bioorganic & Medicinal Chemistry Letters, 26(17), 4165-4169.[2]

Stereochemical Purity Analysis

The determination of the enantiomeric and diastereomeric purity of BMS-984923 is critical for its development as a therapeutic agent. While a specific analytical method for BMS-984923 is not detailed in the provided search results, chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the separation and quantification of stereoisomers of oxazolidinone derivatives.

General Protocol for Chiral HPLC Analysis of Oxazolidinone Compounds:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is often effective for the separation of oxazolidinone enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Quantification: The enantiomeric excess (e.e.) is determined by comparing the peak areas of the two enantiomers.

Mandatory Visualization

Signaling Pathway of BMS-984923 in Alzheimer's Disease

BMS-984923 acts by selectively disrupting the pathological signaling cascade initiated by amyloid-beta oligomers (Aβo) without affecting the normal physiological signaling of glutamate at the mGluR5 receptor.[1] The binding of Aβo to the cellular prion protein (PrPᶜ) forms a complex that then interacts with mGluR5, leading to the activation of downstream kinases such as Fyn and Pyk2, and ultimately resulting in synaptic dysfunction and loss.[6] BMS-984923 binds to mGluR5 and prevents this pathological interaction.

Caption: Pathological vs. Physiological Signaling at mGluR5.

Experimental Workflow for Stereochemical Analysis

A typical workflow for the analysis of the stereochemical purity of a chiral pharmaceutical compound like BMS-984923 involves sample preparation followed by chiral HPLC analysis.

Caption: Chiral HPLC Analysis Workflow.

Conclusion

The stereochemistry of BMS-984923 is a critical determinant of its therapeutic activity as a silent allosteric modulator of mGluR5. The (4R,5R) configuration is essential for its ability to selectively block the pathological signaling cascade initiated by amyloid-beta oligomers while preserving normal glutamate signaling. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key quantitative data, outlining the experimental approaches for its synthesis and analysis, and visualizing its mechanism of action. Further research into the stereoselective synthesis and detailed analytical methodologies will be crucial for the continued development of this promising therapeutic candidate.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. allyxthera.com [allyxthera.com]

- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Synaptotoxic Signaling by Amyloid Beta Oligomers in Alzheimer's Disease Through Prion Protein and mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S,S)-BMS-984923

To Researchers, Scientists, and Drug Development Professionals:

The following document provides detailed application notes and a generalized protocol for conducting copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions utilizing (S,S)-BMS-984923. This molecule, an alkyne-bearing derivative of a potent mGluR5 silent allosteric modulator, serves as a valuable building block for the synthesis of novel conjugates and probes in drug discovery and chemical biology.

Introduction

This compound is the less active enantiomer of BMS-984923, a compound known for its high affinity to the metabotropic glutamate receptor 5 (mGluR5). Its structure incorporates a terminal alkyne group, rendering it a suitable substrate for the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction enables the covalent ligation of this compound to a wide array of azide-functionalized molecules, including fluorescent dyes, affinity tags, peptides, and potential drug candidates.

The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an ideal tool for creating complex molecular architectures. The resulting 1,4-disubstituted 1,2,3-triazole linkage is highly stable under physiological conditions.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol is designed for a small-scale trial reaction. Reagents should be scaled accordingly for larger-scale syntheses.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, but recommended for biological applications or sensitive substrates)

-

Solvent: A mixture of tert-butanol and water (1:1) is common, though other solvent systems such as DMF, DMSO, or THF/water mixtures may be used.

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of Reactants:

-

In a clean, dry reaction vial, dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent system.

-

If using a copper-coordinating ligand like TBTA, add it to the reaction mixture at this stage (typically 0.1-1 equivalent relative to copper).

-

-

Inert Atmosphere:

-

De-gas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.

-

-

Preparation of Catalyst Solutions:

-

In a separate vial, prepare a fresh stock solution of copper(II) sulfate (e.g., 10 mM in water).

-

In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water). Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ.

-

-

Reaction Initiation:

-

To the stirred reaction mixture under an inert atmosphere, add the copper(II) sulfate solution (typically 0.01-0.1 equivalents).

-

Immediately follow with the addition of the sodium ascorbate solution (typically 0.1-1 equivalent). The solution may change color, indicating the formation of the Cu(I) species.

-

-

Reaction Monitoring:

-

Allow the reaction to proceed at room temperature. The reaction time can vary from a few minutes to several hours.

-

Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by exposing it to air or by adding a copper chelator like EDTA.

-

If a precipitate has formed, it can be collected by filtration.

-

The crude product can be purified using standard techniques such as column chromatography on silica gel, preparative HPLC, or recrystallization.

-

Data Presentation

As specific quantitative data for CuAAC reactions with this compound are not available, the following table provides a template for researchers to populate with their own experimental results.

Table 1: Template for CuAAC Reaction Data with this compound

| Entry | Azide Substrate | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) | Analytical Method |

| 1 | [Specify Azide] | CuSO₄ (5) | TBTA (10) | t-BuOH/H₂O | 4 | [Record] | LC-MS, NMR |

| 2 | [Specify Azide] | CuI (5) | None | DMF | 6 | [Record] | HPLC |

| 3 | [Specify Azide] | CuSO₄ (1) | THPTA (5) | PBS | 2 | [Record] | SDS-PAGE, MS |

Mandatory Visualizations

Logical Workflow for a CuAAC Reaction

The following diagram illustrates the general workflow for performing a copper-catalyzed azide-alkyne cycloaddition reaction.

Caption: General workflow for CuAAC reactions.

Signaling Pathway Context of BMS-984923

While this compound is the less active enantiomer, its parent compound, BMS-984923, is a silent allosteric modulator of mGluR5. The diagram below illustrates the proposed mechanism of action in the context of Alzheimer's disease pathology.

Caption: Proposed mechanism of BMS-984923.

Application Notes and Protocols for (S,S)-BMS-984923: A Silent Allosteric Modulator for Targeting the mGluR5 Receptor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (S,S)-BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). This document details its mechanism of action, summarizes key quantitative data, and offers protocols for its application in preclinical research, particularly in the context of neurodegenerative diseases like Alzheimer's. While not a traditional protein labeling agent for visualization, this compound serves as a highly specific pharmacological tool to probe and modulate the mGluR5 signaling complex.

Mechanism of Action

This compound is a silent allosteric modulator of mGluR5, meaning it binds to a site on the receptor distinct from the glutamate binding site without affecting the receptor's response to its natural ligand, glutamate.[1][2][3] Its primary therapeutic and research application stems from its ability to disrupt the interaction between mGluR5 and the cellular prion protein (PrPC) when PrPC is bound by amyloid-beta oligomers (Aβo).[1][3][4] This Aβo/PrPC complex is implicated in the synaptic dysfunction and loss observed in Alzheimer's disease.[1][2] By binding to mGluR5, this compound stabilizes a conformation of the receptor that prevents its interaction with the pathogenic Aβo/PrPC complex, thereby inhibiting downstream neurotoxic signaling without interfering with normal glutamatergic neurotransmission.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on preclinical and clinical studies.

Table 1: Binding Affinity and In Vitro Potency

| Parameter | Value | Species | Assay | Reference |

| Binding Affinity (Ki) | 0.6 nM | Not Specified | Competitive antagonism of MPEPy binding | [3][5] |

| Plasma IC50 (Receptor Occupancy) | 33.9 ng/mL | Human | [18F]FPEB PET | [6] |

| Plasma IC80 (Receptor Occupancy) | 135.7 ng/mL | Human | [18F]FPEB PET | [6] |

Table 2: Preclinical In Vivo Data

| Parameter | Dose | Species | Observation | Reference |

| Oral Bioavailability | 50-90% | Mouse | Pharmacokinetic studies | [2] |

| Half-life | 3 hours | Mouse | Pharmacokinetic studies | [1] |

| Brain Penetration | Brain levels nearly as high as plasma | Mouse | Pharmacokinetic studies | [1] |

| Receptor Occupancy | 98% | Mouse | 7.5 mg/kg oral dose, [18F]FPEB PET | [2] |

| Receptor Occupancy | 27% - 94.4% | Monkey | 0.03 - 1.0 mg/kg intravenous dose, [18F]FPEB PET | [2] |

| Therapeutic Dose (Alzheimer's model) | 3.75 mg/kg (b.i.d.) | Mouse (APP/PS1) | Rescue of cognitive deficits and synaptic loss | [1][3] |

| Therapeutic Dose (Alzheimer's model) | 7.5 mg/kg/day | Mouse (3xTg) | Reduction of phosphorylated tau | [1][2] |

Table 3: Clinical Trial Dosages

| Dose | Population | Study Phase | Purpose | Reference |

| Up to 200 mg (single dose) | Healthy older adults | Phase 1 | Safety and tolerability | [2] |

| 50, 100, 150 mg (twice daily) | Healthy volunteers and Alzheimer's patients | Phase 1b | Multiple ascending dose safety and tolerability | [2][7][8] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in preclinical studies.

Caption: Mechanism of this compound action.

Caption: In vivo experimental workflow.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental setup and animal models.

Protocol 1: Preparation of this compound for In Vivo Oral Administration

This protocol is adapted for preparing a suspension suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO. Ensure it is fully dissolved. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[5]

-

Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline. For a final solution, the volumetric ratio is often 40% PEG300, 5% Tween-80, and 45% Saline.

-

Formulate Dosing Solution: To prepare a 2.5 mg/mL dosing solution, follow these steps for a 1 mL final volume: a. Add 400 µL of PEG300 to a sterile microcentrifuge tube. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of Saline to bring the final volume to 1 mL. e. Vortex thoroughly to create a uniform suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

-

Administration: Administer the freshly prepared suspension to mice via oral gavage at the desired dosage (e.g., 3.75 mg/kg). The volume administered will depend on the animal's weight and the final concentration of the solution.

Protocol 2: In Vitro Treatment of Brain Slices

This protocol describes the application of this compound to acute brain slices to study its effects on synaptic plasticity.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Aβ oligomers (prepared according to established protocols)

-

Brain slicing apparatus (vibratome)

-

Incubation and recording chambers for electrophysiology

Procedure:

-

Prepare Brain Slices: Prepare acute hippocampal or cortical brain slices (e.g., 300-400 µm thick) from adult mice using a vibratome in ice-cold, oxygenated aCSF.

-

Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Compound Application: a. Prepare a stock solution of this compound in DMSO. b. Dilute the stock solution in aCSF to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all experimental conditions, including controls.

-

Experimental Groups: a. Control: Slices incubated in aCSF. b. Aβo Treatment: Slices treated with a pathogenic concentration of Aβ oligomers. c. This compound + Aβo Treatment: Slices pre-incubated with this compound for a specified period (e.g., 30-60 minutes) before the addition of Aβ oligomers.

-

Electrophysiology: After treatment, transfer slices to a recording chamber and perform electrophysiological recordings, such as long-term potentiation (LTP) measurements, to assess synaptic plasticity. In the presence of Aβo, LTP is typically inhibited. The efficacy of this compound is determined by its ability to prevent this Aβo-induced inhibition of LTP.[1]

Safety and Handling

This compound is a research compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). For in vivo studies, all procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines. Preclinical safety data suggests the compound is well-tolerated at therapeutic doses.[1] In Phase 1 clinical trials, single doses up to 200 mg were found to be safe and well-tolerated in healthy older adults.[2][6]

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. allyxthera.com [allyxthera.com]

- 7. BMS-984923 for Alzheimer's Disease · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Application Note: (S,S)-BMS-984923 as a Negative Control for In Vitro mGluR5 Target Engagement and Pathway Modulation Assays

Audience: Researchers, scientists, and drug development professionals involved in neurodegenerative disease research and G-protein coupled receptor (GPCR) pharmacology.

Purpose: This document provides detailed protocols for utilizing (S,S)-BMS-984923 as a negative control in in vitro assays designed to investigate the activity of its potent enantiomer, BMS-984923, a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).

Introduction

Metabotropic glutamate receptor 5 (mGluR5) has been identified as a critical component in the pathological signaling cascade initiated by amyloid-β oligomers (Aβo) in Alzheimer's disease.[1][2][3] Aβo binds to the cellular prion protein (PrPC), which then interacts with mGluR5 to trigger a neurotoxic signaling pathway, leading to synaptic dysfunction.[1][4][5]

BMS-984923 is a potent and selective mGluR5 silent allosteric modulator (SAM) that disrupts the pathological interaction between PrPC and mGluR5 induced by Aβo.[1][5][6] A key characteristic of a SAM is its ability to block this pathological signaling without affecting the receptor's normal physiological response to glutamate.[1][4][7]

To ensure that the observed effects of BMS-984923 are specific to its intended target and stereochemistry, it is essential to use a proper negative control. This compound is the less active enantiomer of BMS-984923 and serves as an ideal negative control for in vitro experiments.[2][8] Its significantly reduced activity at the mGluR5 receptor allows researchers to distinguish between on-target pharmacological effects and potential off-target or non-specific activities.

Aβo-PrPC-mGluR5 Signaling Pathway

The following diagram illustrates the signaling pathway implicated in Aβo-induced neurotoxicity and the mechanism of action for BMS-984923.

Data Presentation: Comparative Activity

The distinct stereochemistry of BMS-984923 and its (S,S)-enantiomer results in a significant difference in their biological activity. This table summarizes the quantitative data for use in experimental design.

| Compound | Stereoisomer | Type | Target | Binding Affinity / Potency | Expected In Vitro Activity |

| BMS-984923 | (R,R) | Silent Allosteric Modulator (SAM) | mGluR5 | Ki = 0.6 nM[1][6] | High potency in blocking Aβo-induced PrPC-mGluR5 interaction. No effect on glutamate signaling. |

| This compound | (S,S) | Inactive Enantiomer | mGluR5 | EC50 > 1 µM[2][8][9] | Minimal to no activity at concentrations where the (R,R) enantiomer is fully active. Serves as a negative control. |

Experimental Protocols

The following protocols describe key in vitro assays to characterize the activity of BMS-984923 and validate the inertness of this compound.

This assay assesses the ability of the compounds to disrupt the Aβo-induced interaction between PrPC and mGluR5.

A. Materials and Reagents:

-

HEK293T cells co-expressing human PrPC and mGluR5

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Aβo preparation (synthetic oligomers)

-

BMS-984923 and this compound stock solutions (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PrPC antibody (for immunoprecipitation)

-

Anti-mGluR5 antibody (for Western blotting)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

B. Experimental Procedure:

-

Cell Culture and Treatment:

-

Plate HEK293T cells (co-expressing PrPC and mGluR5) and grow to 80-90% confluency.

-

Pre-treat cells for 30 minutes with vehicle (DMSO), BMS-984923 (e.g., 100 nM), or this compound (e.g., 100 nM and 1 µM).

-

Add Aβo (e.g., 500 nM) to the appropriate wells and incubate for an additional 15-30 minutes.[10] Include a control group with no Aβo treatment.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the clarified lysate with an anti-PrPC antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with an anti-mGluR5 antibody to detect co-immunoprecipitated mGluR5.

-

Analyze the results by densitometry.

-

C. Expected Results:

-

Vehicle + Aβo: A strong mGluR5 band will be detected, indicating an Aβo-induced interaction with PrPC.

-

BMS-984923 + Aβo: A significantly weaker mGluR5 band is expected, demonstrating the disruption of the interaction.

-

This compound + Aβo: The mGluR5 band intensity should be similar to the "Vehicle + Aβo" control, confirming the inactivity of the (S,S) enantiomer.

This assay confirms the "silent" nature of the modulators by measuring their effect on glutamate-induced calcium flux.

A. Materials and Reagents:

-

HEK293A cells expressing mGluR5

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, or a kit like FLIPR Calcium 6)[11]

-

mGluR5 agonist: (S)-3,5-Dihydroxyphenylglycine (DHPG)

-

BMS-984923 and this compound stock solutions

-

Fluorescence plate reader with injection capability (e.g., FLIPR, SpectraMax iD5)[11]

B. Experimental Procedure:

-

Cell Plating and Dye Loading:

-

Compound Incubation:

-

Wash the cells gently with assay buffer.

-

Add assay buffer containing vehicle, BMS-984923, or this compound at various concentrations.

-

Incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Flux:

-

Place the plate in the fluorescence reader and begin baseline fluorescence reading.

-

Inject a solution of the mGluR5 agonist DHPG to achieve a final concentration that elicits a submaximal response (EC80).[12]

-

Continue to record the fluorescence signal for 2-3 minutes to capture the peak and subsequent decay of the calcium response.[13]

-

C. Expected Results:

-

DHPG Stimulation (Vehicle): A robust increase in intracellular calcium will be observed.

-

BMS-984923 + DHPG: The calcium response should be identical to the vehicle control, confirming that the SAM does not inhibit physiological glutamate signaling.

-

This compound + DHPG: The calcium response should also be identical to the vehicle control.

Experimental Workflow and Logic

The following diagrams provide a high-level overview of the experimental workflow and the logical basis for using this compound as a negative control.

Conclusion

The use of this compound as a negative control is critical for the rigorous in vitro evaluation of its active (R,R)-enantiomer. By running these compounds in parallel, researchers can confidently attribute the observed modulation of the Aβo-PrPC-mGluR5 signaling pathway to the specific, high-affinity, and stereoselective interaction of BMS-984923 with mGluR5. This approach ensures data integrity and provides a solid foundation for further drug development efforts targeting mGluR5 in neurodegenerative diseases.

References

- 1. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. allyxthera.com [allyxthera.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Oligomers of Amyloid β Prevent Physiological Activation of the Cellular Prion Protein-Metabotropic Glutamate Receptor 5 Complex by Glutamate in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]

- 12. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S,S)-BMS-984923 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its unique mechanism of action involves selectively inhibiting the pathological signaling cascade initiated by the binding of amyloid-beta oligomers (Aβo) to the cellular prion protein (PrPC), which then aberrantly activates mGluR5.[1][4][5] Critically, this compound achieves this without interfering with the normal physiological signaling of mGluR5 in response to glutamate, thereby offering a potentially wider therapeutic window compared to traditional mGluR5 antagonists.[1][2]

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its efficacy in mitigating Aβo-induced neurotoxicity.

Mechanism of Action: Signaling Pathway

This compound acts by binding to an allosteric site on mGluR5, which is thought to stabilize a receptor conformation that prevents its interaction with PrPC bound to Aβo. This disruption of the Aβo-PrPC-mGluR5 complex blocks the subsequent activation of downstream neurotoxic signaling pathways, including aberrant calcium release and the activation of kinases like Fyn, without affecting glutamate-mediated mGluR5 activation.[1][4][5]

Caption: Signaling pathway of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound based on preclinical and clinical studies.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.6 nM | Rat mGluR5 in HEK293 cells | [3] |

| In Vitro Efficacy | 1 µM | Required to inhibit PrPC-mGluR5 interaction in transfected HEK293T cells (basal conditions) | [1] |

| In Vivo Receptor Occupancy (IC50) | 33.9 ng/mL | Human plasma | [6] |

| In Vivo Receptor Occupancy (IC80) | 135.7 ng/mL | Human plasma | [6] |

| Agonist/PAM Activity (EC50) | >3000 nM | Human mGluR5A in HEK293 cells | MedChemExpress |

Experimental Protocols

General Experimental Workflow

The general workflow for assessing the neuroprotective effects of this compound against Aβo-induced toxicity in a cell-based assay is outlined below.

Caption: General experimental workflow for cell-based assays.

Protocol 1: Preparation of Amyloid-β (1-42) Oligomers

This protocol is essential for generating the neurotoxic Aβo species to challenge the cultured cells.

Materials:

-

Amyloid-β (1-42) peptide (lyophilized)

-

1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium (e.g., phenol-free F-12 medium)

Procedure:

-

Monomerization of Aβ(1-42):

-

Dissolve the lyophilized Aβ(1-42) peptide in HFIP to a final concentration of 1 mg/mL.

-

Incubate at room temperature for 1 hour, followed by sonication for 10 minutes in a water-bath sonicator.

-

Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to create a thin peptide film.

-

Store the peptide films at -80°C until use.

-

-

Oligomer Preparation:

-

Bring a tube of the Aβ(1-42) peptide film to room temperature.

-

Resuspend the peptide film in anhydrous DMSO to a concentration of 5 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Dilute the 5 mM Aβ(1-42) stock in ice-cold, phenol-free F-12 cell culture medium to a final concentration of 100 µM.

-

Incubate at 4°C for 24 hours to allow for oligomer formation.

-

The resulting solution contains a mixture of Aβo species. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any large aggregates, and use the supernatant for cell treatments.

-

Protocol 2: Aβo-Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol assesses the ability of this compound to protect neuronal cells from Aβo-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-